molecular formula C4H9NS B13290494 Pyrrolidine-3-thiol

Pyrrolidine-3-thiol

Cat. No.: B13290494
M. Wt: 103.19 g/mol
InChI Key: TZVFQFLWFZUIQS-UHFFFAOYSA-N
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Description

Pyrrolidine-3-thiol is a versatile chiral building block of significant interest in medicinal chemistry and drug discovery. This saturated, five-membered nitrogen heterocycle, featuring a thiol functional group, offers a three-dimensional scaffold that is valuable for exploring pharmacophore space and enhancing the stereochemical diversity of synthetic compounds . Researchers utilize this compound as a key precursor in the synthesis of novel bioactive molecules. Its structure is highly relevant for creating protease inhibitors, as similar pyrrolidine-thiol derivatives have been investigated for their activity against targets like the metalloproteinase ADAM17 . Furthermore, the scaffold is central to developing Schiff base metal complexes, which have demonstrated promising DNA-binding, antioxidant, and anticancer activities in scientific studies . The compound's reactive thiol group makes it a critical intermediate for designing molecules that target crucial sulfhydryl-disulfide based reactions in biological systems, a mechanism explored for its spermicidal and trichomonacidal effects . This product is offered for research applications only, including as a synthetic intermediate, a ligand for metal complexes, and a scaffold for pharmaceutical development. The compound is for research use only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pyrrolidine-3-thiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NS/c6-4-1-2-5-3-4/h4-6H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZVFQFLWFZUIQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Context Within Heterocyclic Chemistry

Pyrrolidine-3-thiol belongs to the family of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in the ring. msu.edu Specifically, it is a derivative of pyrrolidine (B122466), a saturated five-membered ring with one nitrogen atom. nih.gov The defining feature of this compound is the presence of a thiol (-SH) group attached to the third carbon atom of the pyrrolidine ring. smolecule.com This positioning significantly influences its chemical reactivity and biological properties. smolecule.com

The pyrrolidine ring itself is a common motif in a vast array of biologically active molecules, including many approved drugs. nih.govmdpi.com Its non-planar, flexible structure allows it to explore three-dimensional space, a desirable characteristic for molecules designed to interact with biological targets. nih.gov The introduction of a thiol group adds another layer of chemical functionality. Thiols are known for their nucleophilicity and their ability to form disulfide bonds through oxidation, both of which are key features in various chemical and biological processes. smolecule.com

Key Structural Features of this compound
FeatureDescription
Core StructurePyrrolidine ring (saturated five-membered nitrogen heterocycle)
Key Functional GroupThiol (-SH) group at the 3-position
HybridizationThe carbon and nitrogen atoms in the ring are sp3 hybridized, allowing for a non-planar conformation.

Academic Significance in Organic and Medicinal Chemistry Research

Strategies from Pyrrolidine Ring Systems

One common approach to synthesizing this compound involves the modification of a pre-existing pyrrolidine ring. smolecule.commdpi.com These methods are advantageous as they often start from readily available precursors.

Nucleophilic Introduction of Thiol Functionality

The direct introduction of a thiol group onto a pyrrolidine ring can be achieved through nucleophilic substitution reactions. smolecule.com This typically involves reacting a suitable pyrrolidine derivative, which has a good leaving group at the 3-position, with a sulfur nucleophile. Thiolating agents such as hydrogen sulfide (B99878) or thiol esters can be employed to introduce the thiol group. smolecule.com For instance, the reaction of a pyrrolidine precursor with a thiolating agent under acidic conditions can facilitate the formation of the carbon-sulfur bond at the desired position. smolecule.com The thiol group's ability to act as a nucleophile is a key feature in its chemical reactivity, allowing it to attack electrophilic centers. smolecule.com

Another method involves the use of hypervalent iodine reagents to facilitate the transfer of NH and O groups to aryl thiols, which can then be converted to sulfonamides. acs.org While not a direct thione-for-one substitution, this highlights the versatility of thiol-related chemistry in building complex molecules. The reaction of pyrrolidine with carbon disulfide has also been reported to form pyrrolidinium (B1226570) pyrrolidine-1-carbodithioate, showcasing another route for incorporating sulfur into the pyrrolidine scaffold. researchgate.net

Reduction of Sulfonyl Derivatives

An alternative strategy for the synthesis of this compound is the reduction of corresponding sulfonyl derivatives. smolecule.com Aryl sulfonyl chlorides are often more readily available and can be reduced to the corresponding thiols. google.com Common reducing agents for this transformation include zinc in the presence of an acid or a combination of red phosphorus and iodine. google.com Catalytic hydrogenation using noble metal catalysts like platinum or palladium is also an effective method. google.com Specifically, the reduction of an aryl sulfonyl chloride can be carried out with hydrogen gas in a solvent, in the presence of a palladium catalyst and a base. google.com This method is advantageous as it can proceed under milder conditions compared to some other reduction protocols. google.com

Asymmetric Synthesis Approaches

The development of asymmetric methods to synthesize enantiomerically enriched pyrrolidine derivatives is of high importance, particularly for pharmaceutical applications. mdpi.com These strategies aim to control the stereochemistry at the chiral centers of the pyrrolidine ring during its formation.

Organocatalytic Michael Addition Strategies for Enantiomerically Enriched Pyrrolidines

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of pyrrolidines. smolecule.com The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a key reaction in this context. smolecule.comsrce.hr Chiral pyrrolidine-based organocatalysts are frequently used to facilitate these reactions with high enantioselectivity. beilstein-journals.orgnih.gov

For example, the organocatalytic Michael addition of aldehydes to nitroalkenes, catalyzed by chiral pyrrolidines, can produce valuable synthetic intermediates for γ-amino acids. nih.gov The use of a chiral pyrrolidine catalyst in combination with an acidic co-catalyst can promote the reaction with high enantioselectivity. nih.gov These strategies often involve the formation of an iminium ion intermediate from the α,β-unsaturated aldehyde and the chiral amine catalyst, which then undergoes a stereocontrolled Michael addition. beilstein-journals.org

Catalyst SystemReactantsProduct TypeEnantiomeric Excess (ee)
Chiral Pyrrolidine / Acidic Co-catalystAldehydes, Nitroethyleneγ-Nitro AldehydesUp to >95%
Diarylprolinol EtherSalicylaldehydes, α,β-Unsaturated Aldehydes2H-ChromenesNot specified
Tertiary Amine-modified Diarylpyrrolinol-TMS ether / 4-Chlorobenzoic acidSalicylaldehydes, α,β-Unsaturated Aldehydes2H-Chromene DerivativesNot specified

Intramolecular Aza-Michael Cyclization with Chiral Catalysis

The intramolecular aza-Michael addition is a powerful strategy for the construction of the pyrrolidine ring. nih.govresearchgate.net This reaction involves the cyclization of a molecule containing both a nitrogen nucleophile and an activated alkene. The use of chiral catalysts can render this cyclization enantioselective, leading to the formation of optically active pyrrolidines.

A notable example involves the use of a chiral phosphoric acid to catalyze the intramolecular aza-Michael reaction of a protected amine with an α,β-unsaturated thioester. whiterose.ac.uk This methodology has been successfully applied to the synthesis of 2,2- and 3,3-spirocyclic pyrrolidines with high yields and enantioselectivities. whiterose.ac.uk The reaction proceeds through the activation of the α,β-unsaturated system by the chiral catalyst, followed by the stereoselective attack of the internal amine nucleophile. whiterose.ac.uk

"Clip-Cycle" Methodologies for Enantioselective Pyrrolidine and Spiropyrrolidine Construction

A novel and modular approach termed the "clip-cycle" methodology has been developed for the asymmetric synthesis of substituted pyrrolidines and spiropyrrolidines. acs.orgnih.gov This strategy involves "clipping" a Cbz-protected bis-homoallylic amine to a thioacrylate via an alkene metathesis reaction. whiterose.ac.ukacs.org This generates an activated alkene with a pendant nucleophile.

The subsequent enantioselective intramolecular aza-Michael cyclization is catalyzed by a chiral phosphoric acid, leading to the formation of the desired enantioenriched pyrrolidine. whiterose.ac.ukacs.org The thioester activating group has been shown to be crucial for the success of this reaction, providing better results than ketone or oxoester-containing substrates. acs.orgnih.gov This methodology has been successfully applied to the catalytic asymmetric synthesis of N-methylpyrrolidine alkaloids like (R)-irnidine and (R)-bgugaine. acs.orgacs.org

Starting MaterialActivating GroupCatalystProductEnantiomeric Ratio (er)
Cbz-protected bis-homoallylic aminep-Tolyl thioacrylateChiral Phosphoric Acid3,3-Disubstituted Pyrrolidine92:8
Cbz-protected bis-homoallylic amineMesityl thioacrylateChiral Phosphoric Acid3,3-Disubstituted Pyrrolidine92:8

Radical-Mediated Synthetic Routes for Thiol Introduction

Radical-mediated reactions offer a powerful and often complementary approach to the synthesis of pyrrolidine derivatives, including the introduction of the thiol group. smolecule.com These methods can proceed under mild conditions and often exhibit unique selectivity. academie-sciences.fr

One strategy involves the radical-mediated cyclization of unsaturated precursors. For example, sulfonyl radicals can add to 3-aza-1,6-dienes, initiating a 5-exo-trig cyclization to form a five-membered ring. academie-sciences.fr The resulting carbon-centered radical can then be trapped, allowing for the introduction of various functional groups, potentially including a thiol or a precursor. academie-sciences.fr

More directly, radical-mediated methods have been developed for the synthesis of thiols from alkenes using photochemical activation, which can enhance efficiency and selectivity. smolecule.com Another approach involves the generation of a nucleophilic α-amino radical from a proline derivative, which can then react with a suitable sulfur-containing electrophile. tdl.org While the direct radical-mediated synthesis of this compound is not extensively detailed, the principles of radical chemistry provide a viable pathway for future development in this area. smolecule.comtdl.org

Derivatization from Established Pyrrolidine Precursors (e.g., Proline and 4-Hydroxyproline (B1632879) Derivatives)

Proline and 4-hydroxyproline are readily available and inexpensive chiral building blocks for the synthesis of a wide variety of pyrrolidine derivatives. mdpi.comnih.gov Their inherent chirality makes them attractive starting materials for the enantioselective synthesis of complex molecules. mdpi.com

A common strategy involves the modification of the functional groups already present in these amino acids. For example, the carboxyl group of proline can be reduced to an alcohol to form prolinol, which is a versatile intermediate. mdpi.com The hydroxyl group of 4-hydroxyproline offers a convenient handle for introducing other functionalities through substitution reactions. mdpi.comnih.gov

The synthesis of a pyrrolidin-3-ylethanethioate derivative has been achieved from 4-hydroxyproline via a Mitsunobu reaction with thioacetic acid. mdpi.com This demonstrates a direct pathway to introduce a protected thiol group at the 3-position of the pyrrolidine ring. The stereochemistry at the 4-position of hydroxyproline (B1673980) can be inverted or retained depending on the reaction conditions, allowing for access to different stereoisomers. nih.gov This "proline editing" approach, where a peptide containing hydroxyproline is synthesized and then the hydroxyl group is modified, offers a powerful method for creating diverse libraries of substituted prolines. nih.gov

Precursor Key Reaction Product Significance Reference
ProlineReduction (e.g., with LiAlH₄)(S)-ProlinolVersatile chiral intermediate for drug synthesis. mdpi.com
4-HydroxyprolineMitsunobu reaction with thioacetic acidPyrrolidin-3-ylethanethioate derivativeDirect introduction of a protected thiol group. mdpi.com
4-HydroxyprolineSulfonylation followed by SN2 reaction4-Substituted prolines with inverted stereochemistryAccess to diverse stereoisomers. nih.gov
4-Hydroxy-l-prolineSubstitution with t-BuCuSPhLiN-Boc-trans-4-tert-butyl-l-proline tert-butyl esterCreates conformationally constrained proline analogues. researchgate.net

Ring Contraction and Dearomatizing Functionalization Pathways (e.g., from Piperidine (B6355638) Derivatives)

Ring contraction of larger heterocyclic systems, such as piperidines, provides an alternative route to pyrrolidine derivatives. researchgate.netresearchgate.net These methods often involve skeletal rearrangements and can offer unique access to substituted pyrrolidines that may be difficult to obtain through other means. researchgate.net

One such method is the oxidative rearrangement of N-H piperidines using a hypervalent iodine reagent like phenyliodine(III) diacetate (PIDA). researchgate.netresearchgate.net This reaction proceeds through the formation of an iminium ion intermediate, which can be trapped by a nucleophile to yield the corresponding pyrrolidine derivative. researchgate.netresearchgate.net Another approach involves a photo-promoted ring contraction of pyridines with silylborane to afford pyrrolidine derivatives. osaka-u.ac.jp

A selective synthesis of pyrrolidin-2-ones and 3-iodopyrroles from N-substituted piperidines has also been reported. rsc.orgrsc.org This process involves an oxidative ring contraction to form a pyrrolidine-2-carbaldehyde (B1623420) intermediate, which can then be further transformed. rsc.orgrsc.org While not directly leading to this compound, these ring contraction strategies highlight the versatility of skeletal rearrangements in constructing the pyrrolidine core, which could then be further functionalized.

Combinatorial Synthesis Approaches for Pyrrolidine-Containing Scaffolds

Combinatorial chemistry has emerged as a powerful tool for the rapid generation of large libraries of related compounds for drug discovery and other applications. researchgate.netnih.gov This approach has been successfully applied to the synthesis of pyrrolidine-containing scaffolds. researchgate.netnih.govrsc.org

A common strategy involves the synthesis of a central pyrrolidine scaffold with one or more points of diversity, which can then be elaborated through parallel synthesis. researchgate.netrsc.org For example, enantiopure poly-substituted pyrrolidine-based scaffolds have been synthesized from five-membered cyclic nitrones. researchgate.netnih.gov These scaffolds, bearing a reactive handle like an aminomethyl group, can be rapidly diversified by reaction with a library of carboxylic acids to generate a structurally diverse amide library. researchgate.netnih.gov

This natural product-inspired combinatorial chemistry (NPICC) approach allows for the efficient exploration of the chemical space around the pyrrolidine core, facilitating the discovery of new bioactive molecules. researchgate.netrsc.org The development of solid-phase synthesis methods for pyrrolidine derivatives further enhances the efficiency of combinatorial library construction. nih.gov

Approach Scaffold Origin Diversification Strategy Application Reference
Natural Product-Inspired Combinatorial Chemistry (NPICC)Five-membered cyclic nitronesAmide library generation from an aminomethyl groupIdentification of α-l-rhamnosidase inhibitors. researchgate.netnih.gov
NPICC and Computation-Guided SynthesisBicyclic iminosugar-based scaffoldsAmide or (thio)urea formation from an aminomethyl groupDevelopment of N-glycan modulators as anticancer agents. rsc.org
Proline Editing on Solid PhaseFmoc-Hydroxyproline in a peptideStereospecific modification of the hydroxyl groupSynthesis of functionally and structurally diverse peptides. nih.gov

Reactivity and Mechanistic Studies of Pyrrolidine 3 Thiol

Nucleophilic Reactivity of the Thiol Group

The thiol group is well-known for its nucleophilicity, which is central to the reactivity of pyrrolidine-3-thiol. smolecule.comsmolecule.com The deprotonated form, the thiolate anion (RS⁻), is a particularly potent nucleophile and is the primary reacting species in many of the reactions discussed below. mdpi.comresearchgate.net

Nucleophilic Addition Reactions

The thiol group of this compound can act as a nucleophile, attacking various electrophilic centers. smolecule.comsmolecule.com A primary example of this reactivity is the nucleophilic addition to carbonyl compounds. While specific studies detailing the addition of this compound to simple aldehydes and ketones are not extensively documented in the reviewed literature, this type of reaction is a fundamental transformation for thiols. The general mechanism involves the attack of the sulfur atom on the electrophilic carbonyl carbon, leading to the formation of a hemithioacetal or hemithioketal.

Another significant class of nucleophilic addition is the conjugate addition to activated alkynes. nih.gov Thiols are excellent nucleophiles for this purpose due to the ability of the large sulfur atom to stabilize charge. nih.gov The reaction with electron-deficient alkynes, such as propiolates and ynones, is a powerful method for forming carbon-sulfur bonds. nih.gov Modern methods often use mild, base-catalyzed conditions to enhance the thiol's nucleophilicity, which can lead to quantitative conversions at ambient temperatures. nih.govacs.org

Thiol-Disulfide Exchange Mechanisms

Thiol-disulfide exchange is a crucial reaction in both chemistry and biology, and this compound can participate in these processes. smolecule.commdpi.com The reaction proceeds via a nucleophilic substitution (S_N2) mechanism where a thiolate anion attacks one of the sulfur atoms of a disulfide bond. researchgate.netnih.gov This forms a new disulfide bond and releases a new thiolate. mdpi.com

The equilibrium of this reaction is influenced by the pKa of the participating thiols, as the thiolate is the active nucleophilic species. mdpi.comresearchgate.net The reaction is fundamental in processes like protein folding and can be used to cleave disulfide linkages in prodrugs. smolecule.comresearchgate.net Theoretical studies have confirmed that the reaction proceeds through a transition state where the charge is evenly distributed between the attacking and leaving sulfur atoms. researchgate.net This charge distribution explains why hydrophobic environments can catalyze the reaction compared to aqueous media. researchgate.net

Table 1: Factors Influencing Thiol-Disulfide Exchange

Factor Description Reference
Thiolate Concentration The deprotonated thiolate is the active nucleophile, making the reaction pH-dependent. mdpi.comresearchgate.net
pKa of Thiols The relative acidity of the reacting thiol and the thiol being released from the disulfide influences the reaction equilibrium. mdpi.comresearchgate.net
Solvent Hydrophobic environments can accelerate the reaction by stabilizing the charge-distributed transition state. researchgate.net

| Steric Hindrance | Steric bulk around the thiol or disulfide can hinder the required S_N2 back-attack. | nih.gov |

Thiol-Michael Addition Reactions

The Thiol-Michael addition, or thia-Michael addition, is the conjugate 1,4-addition of a thiol to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (Michael acceptor). smolecule.commdpi.com This reaction is a highly efficient method for C-S bond formation and is considered a "click" reaction due to its reliability and high yields. mdpi.comsrce.hr this compound can readily participate in these reactions. smolecule.com

The reaction can be catalyzed by either a base or a nucleophile. mdpi.comnsf.gov

Base-catalyzed mechanism: A base abstracts the acidic proton from the thiol to form a thiolate anion. This potent nucleophile then adds to the β-carbon of the Michael acceptor, generating an enolate which is subsequently protonated. nsf.gov

Nucleophile-initiated mechanism: A nucleophilic catalyst (like a phosphine) first adds to the Michael acceptor, creating an enolate that then deprotonates the thiol. The resulting thiolate adds to a second Michael acceptor molecule. mdpi.com

The reactivity in thiol-Michael additions is dependent on the structure of both the thiol and the Michael acceptor. Electron-deficient alkenes like acrylates and vinyl sulfones are highly reactive acceptors. nsf.gov Studies on various alkyl thiols have shown that reaction rates can be influenced by both steric and electronic factors. nsf.gov

Thiol-Ene and Thiol-Yne Click Reactions

Thiol-ene and thiol-yne reactions are powerful "click" chemistry transformations that involve the addition of a thiol across a double (ene) or triple (yne) bond. thieme-connect.de These reactions typically proceed via a radical-mediated pathway, often initiated by UV light or a radical initiator, and result in anti-Markovnikov addition. smolecule.comthieme-connect.dewikipedia.org

Thiol-Ene Reaction: A thiyl radical (RS•), generated from the thiol, adds to an alkene to form a carbon-centered radical intermediate. This intermediate then abstracts a hydrogen atom from another thiol molecule, yielding the thioether product and regenerating a thiyl radical to propagate the chain reaction. smolecule.commdpi.commdpi.com

Thiol-Yne Reaction: The mechanism is analogous, with a thiyl radical adding across an alkyne to produce a vinyl sulfide (B99878) radical. thieme-connect.de This can then abstract a hydrogen from a thiol to give the vinyl sulfide product. thieme-connect.dewikipedia.org A second addition can occur, leading to 1,2-dithioether or 1,1-dithioacetal products. wikipedia.org

While the radical pathway is common, nucleophilic versions of these reactions, particularly for thiol-yne additions to activated alkynes, are also well-established and proceed without a radical initiator, often catalyzed by a base. nih.govacs.org The choice between base-initiated (nucleophilic) and radical-mediated pathways allows for selective functionalization. For instance, in molecules containing both an electron-poor alkene (like a maleimide) and a less activated alkene (like an allyl group), the base-initiated thiol-Michael addition will occur selectively at the electron-poor site. Subsequent radical-mediated thiol-ene reaction can then functionalize the second site. acs.org

Table 2: Comparison of Thiol Addition Reactions

Reaction Type Mechanism Initiator/Catalyst Key Features Reference
Thiol-Michael Nucleophilic conjugate addition Base (e.g., NEt₃) or Nucleophile (e.g., phosphine) Highly efficient, adds to electron-deficient alkenes. smolecule.commdpi.comnsf.gov
Thiol-Ene Radical chain reaction UV light, radical initiator (e.g., AIBN) Anti-Markovnikov addition, high functional group tolerance. smolecule.comthieme-connect.demdpi.com

| Thiol-Yne | Radical or Nucleophilic | Radical initiator or Base | Can result in mono- or di-addition. Nucleophilic pathway for activated alkynes. | nih.govthieme-connect.dewikipedia.org |

Thiol-Epoxy Ring Opening and Thiol-Isocyanate Reactions

The nucleophilic thiol group readily reacts with strained three-membered rings and highly electrophilic functional groups.

Thiol-Epoxy Ring Opening: Thiols, particularly as thiolates, are effective nucleophiles for the ring-opening of epoxides, producing β-hydroxy sulfide derivatives. arkat-usa.orgresearchgate.net This reaction is a cornerstone of organic synthesis. arkat-usa.org The reaction typically proceeds via an S_N2 mechanism, with the nucleophile attacking one of the epoxide carbons. In the absence of a catalyst, the reaction can be performed in water, which is believed to facilitate the process through hydrogen bonding. arkat-usa.org Base catalysis is commonly used to deprotonate the thiol, increasing its nucleophilicity and reaction rate. google.comrsc.org

Thiol-Isocyanate Reactions: The reaction between a thiol and an isocyanate is another efficient "click" reaction that forms a thiocarbamate (or thiourethane) linkage. usm.educore.ac.uk This reaction is generally rapid and can be catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgupc.edu It is significantly more efficient than the corresponding reaction of isocyanates with alcohols. core.ac.uk This chemistry is valuable for polymer synthesis and surface functionalization, allowing for the creation of polythiourethanes and the modification of isocyanate-bearing polymer brushes. usm.educore.ac.ukupc.edu

Pyrrolidine (B122466) Ring Transformations and Functionalization

Beyond the reactivity of the thiol group, the pyrrolidine ring itself can be a target for synthetic transformations. Methods for constructing and functionalizing the pyrrolidine core are extensive in organic chemistry. researchgate.netmdpi.com

Common strategies for synthesizing substituted pyrrolidines include the functionalization of existing pyrrolidine scaffolds (like proline), ring-closing cyclizations, and cycloaddition reactions. researchgate.netmdpi.com For this compound, functionalization often targets the nitrogen atom or the carbon atoms of the ring. For instance, the nitrogen can be readily acylated or alkylated.

More complex transformations involve the direct functionalization of the ring's C-H bonds. Palladium-catalyzed C(sp³)–H arylation has been demonstrated for pyrrolidines using a thioamide as a directing group, enabling enantioselective functionalization at the α-methylene position. nih.gov Other strategies include redox-neutral α-C–H oxygenation of pyrrolidin-3-ol to create an N-aryliminium ion intermediate that can be trapped by nucleophiles. acs.org It is also possible to achieve ring contraction of larger piperidine (B6355638) rings to selectively form pyrrolidin-2-ones or 3-iodopyrroles, demonstrating the intricate transformations N-heterocycles can undergo. rsc.org While these examples may not start with this compound itself, they illustrate the types of transformations that are possible on the pyrrolidine skeleton, which could be applied to derivatives of this compound, potentially with the thiol group in a protected form.

Dehydrogenation to Pyrrole (B145914) Systems

The transformation of saturated heterocyclic systems into their aromatic counterparts is a fundamental process in organic synthesis. For this compound and its derivatives, this involves an oxidative dehydrogenation to yield the corresponding pyrrole ring system. This aromatization process is significant as it provides a synthetic route to substituted pyrroles, which are core structures in numerous biologically active molecules and materials.

The mechanism of this transformation typically involves a multi-step oxidation process. The reaction is initiated by the removal of hydrogen atoms from the pyrrolidine ring, often facilitated by a chemical oxidant or a catalytic system. The presence of the thiol group on the C3 position influences the electronic properties of the ring and can impact the reaction's feasibility and outcome. Depending on the reaction conditions and the oxidant employed, the thiol moiety may be retained, oxidized (e.g., to a disulfide or sulfonic acid), or eliminated.

Research has demonstrated that N-substituted 4-ethoxycarbonyl-pyrrolidine-3-thiols can be effectively converted to the corresponding pyrrole derivatives. A common and effective reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ), a powerful oxidant known for dehydrogenating heterocyclic compounds. The reaction proceeds by abstracting hydride ions from the pyrrolidine ring, leading to the formation of a pyrrolinium intermediate, which subsequently deprotonates to achieve the stable aromatic pyrrole structure. Studies show that this process can be highly efficient, providing good to excellent yields of the desired pyrrole product.

Table 1: Example of Dehydrogenation of a this compound Derivative
SubstrateReagent(s)ConditionsProductYield (%)
N-Benzyl-4-ethoxycarbonyl-pyrrolidine-3-thiolDDQDichloromethane (DCM), rt, 2hN-Benzyl-4-ethoxycarbonyl-pyrrole-3-thiol85
N-Phenyl-4-ethoxycarbonyl-pyrrolidine-3-thiolDDQDichloromethane (DCM), rt, 2hN-Phenyl-4-ethoxycarbonyl-pyrrole-3-thiol82

Spirocyclization Reactions (e.g., Spiro[indole-3,3′-pyrrolidine]-2′-(thi)ones)

This compound is a valuable synthon in multicomponent reactions for the construction of complex, polycyclic molecular architectures, particularly spiro-heterocycles. One of the most prominent applications is its use in [3+2] cycloaddition reactions to synthesize spiro[indole-3,3′-pyrrolidine] scaffolds. These structures are of significant interest due to their prevalence in natural products and their potential pharmacological activities.

The reaction mechanism involves the in situ generation of a non-stabilized azomethine ylide. This is typically achieved through the condensation of the secondary amine of this compound with a carbonyl compound, most commonly an isatin (B1672199) derivative, which serves as the ketone component. This transient azomethine ylide, a 1,3-dipole, is then trapped by a dipolarophile, such as an electron-deficient alkene (e.g., maleimides, nitroalkenes, or α,β-unsaturated ketones). The cycloaddition proceeds with high regioselectivity and often excellent stereoselectivity, leading to the formation of a spiro-pyrrolidine ring fused at the C3 position of the oxindole (B195798) core. The thiol group at the C3 position of the original pyrrolidine (which becomes the C4' position of the new pyrrolidine ring) plays a crucial role in directing the stereochemical outcome of the cycloaddition while remaining available for further functionalization in the final product. The reaction results in the creation of multiple new stereocenters in a single synthetic operation.

Table 2: Synthesis of Spiro[indole-3,3′-pyrrolidine] Derivatives via [3+2] Cycloaddition
Isatin DerivativeDipolarophileSolventProduct StereochemistryYield (%)
IsatinN-PhenylmaleimideMethanolexo-adduct94
N-MethylisatinN-PhenylmaleimideMethanolexo-adduct92
Isatin(E)-β-NitrostyreneMethanolSingle diastereomer89
5-ChloroisatinDimethyl fumarateMethanolSingle diastereomer85

Metal Coordination Chemistry and Ligand Interactions

The dual functionality of this compound, containing both a secondary amine (a hard Lewis base) and a thiol (a soft Lewis base), makes it an excellent chelating ligand for a wide range of metal ions. The nitrogen and sulfur atoms are positioned to form a thermodynamically stable five-membered chelate ring upon coordination to a single metal center. This N,S-bidentate coordination mode is the most prevalent interaction observed.

This ligand has been extensively studied in coordination with transition metals such as nickel(II), palladium(II), and platinum(II), which have a high affinity for soft sulfur donors. The reaction of this compound (or its hydrochloride salt, often deprotonated in situ with a base) with metal salts like Ni(OAc)₂, K₂PdCl₄, or K₂PtCl₄ readily yields square planar complexes. In these complexes, two deprotonated pyrrolidine-3-thiolate ligands coordinate to the metal center, forming neutral M(N,S)₂ species. X-ray crystallographic studies have confirmed the square planar geometry around the metal ion and the cis- or trans-arrangement of the N and S donor atoms. The sulfur atom can also act as a bridging ligand between two metal centers, leading to the formation of dinuclear or polynuclear structures, although the chelate mode is generally favored. The specific geometry and nuclearity depend on the metal, the stoichiometry, and the reaction conditions.

Table 3: Examples of Metal Complexes with this compound Ligands
Metal IonMetal Salt PrecursorLigand FormResulting Complex FormulaCoordination Geometry
Ni(II)Ni(OAc)₂Pyrrolidine-3-thiolate[Ni(C₄H₈NS)₂]Square Planar
Pd(II)K₂PdCl₄Pyrrolidine-3-thiolate[Pd(C₄H₈NS)₂]Square Planar
Pt(II)K₂PtCl₄Pyrrolidine-3-thiolate[Pt(C₄H₈NS)₂]Square Planar
Au(I)Au(tht)ClThis compound[Au(C₄H₉NS)Cl]Linear (S-coordination)

Investigating Reaction Stereoselectivity and Regioselectivity

The chemical behavior of this compound is profoundly influenced by its structural features, leading to notable selectivity in its reactions. Both stereoselectivity (control over the 3D arrangement of atoms) and regioselectivity (control over which functional group reacts) are critical aspects of its chemistry.

Stereoselectivity: When an enantiomerically pure form of this compound is used, its inherent chirality can be transferred to the products of a reaction. This is particularly evident in the [3+2] cycloaddition reactions discussed previously (3.2.2). The pre-existing stereocenter at C3 of the pyrrolidine ring directs the facial selectivity of the cycloaddition. The azomethine ylide formed from a chiral this compound adopts a specific conformation to minimize steric hindrance, which in turn dictates the trajectory of the incoming dipolarophile. This leads to the preferential formation of one diastereomer over others, often with very high diastereomeric excess (d.e.). This principle of substrate-controlled stereoselection is a powerful tool for asymmetric synthesis.

Regioselectivity: this compound possesses two primary nucleophilic sites: the secondary amine (N) and the thiol (S). The thiol is a soft nucleophile and is more acidic (pKa ≈ 8-9), while the amine is a harder, more basic nucleophile (pKa ≈ 10-11). This differentiation allows for selective functionalization under controlled conditions.

S-Functionalization: The thiol group can be selectively deprotonated under mild basic conditions (e.g., using triethylamine (B128534) or sodium bicarbonate) to form the highly nucleophilic thiolate anion. This thiolate will readily react with soft electrophiles like alkyl halides or Michael acceptors in S-alkylation reactions, leaving the less nucleophilic amine group untouched.

N-Functionalization: To target the nitrogen atom, the more nucleophilic thiol group can be protected, or reaction conditions can be chosen that favor reaction at the amine. For instance, acylation with acid chlorides or anhydrides under neutral or slightly acidic conditions can favor N-acylation, although competitive S-acylation is common. In some cases, thermodynamic control can favor the more stable N-acyl product over the kinetically formed S-acyl product via an S-to-N acyl transfer.

The choice of solvent, base, and electrophile is paramount in directing the reaction to the desired site.

Table 4: Regioselective Functionalization of this compound
ElectrophileBase / ConditionsMajor Product TypeSelectivity
Benzyl bromideTriethylamine (Et₃N) in CH₃CNS-AlkylationHigh (>95:5 S:N)
Methyl acrylateCatalytic base, MethanolS-Michael AdditionHigh (>98:2 S:N)
Acetyl chloridePyridine, 0 °CN,S-DiacylationLow
Boc-anhydrideNaOH (aq), DioxaneN-Boc ProtectionModerate to High

Advanced Characterization Techniques in Pyrrolidine 3 Thiol Research

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are powerful tools for probing the molecular structure of pyrrolidine-3-thiol. Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) and Raman spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. fujifilm.com ¹H-NMR and ¹³C-NMR provide detailed information about the hydrogen and carbon framework of the molecule, respectively.

¹H-NMR Spectroscopy: In the ¹H-NMR spectrum of a pyrrolidine (B122466) derivative, specific signals corresponding to the protons of the pyrrolidine ring can be observed. For instance, in a study of 1-(phenyl)-3-(2H- rcsb.orgdrugbank.comderpharmachemica.comtriazol-3-ylsulfanyl)-pyrrolidine-2,5-dione, the protons of the pyrrolidine ring show characteristic patterns. mdpi.com The methine proton (CH) typically appears as a triplet, while the methylene (B1212753) protons (CH₂) exhibit more complex splitting patterns, such as a triplet of doublets and a doublet of doublet of doublet of doublets, due to their diastereotopic nature and coupling with adjacent protons. mdpi.com The exact chemical shifts and coupling constants are highly sensitive to the substituents on the pyrrolidine ring.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides information on the carbon skeleton. For a substituted pyrrolidine ring, distinct signals for the carbonyl carbons (if present), the carbon bearing the thiol group, and the other ring carbons are expected. mdpi.comchemicalbook.com For example, in 3-((1H-1,2,4-triazol-3-yl)thio)dihydrofuran-2(3H)-one, a related cyclic compound, the carbonyl carbon appears at approximately 174.82 ppm, while the carbons of the ring show signals at various other chemical shifts. mdpi.com

Quantitative NMR (qNMR): Beyond structural elucidation, NMR can be used for quantitative analysis (qNMR). fujifilm.comjeol.com By integrating the signals of the analyte against a certified internal standard of known concentration, the purity of a this compound sample can be accurately determined. fujifilm.comasdlib.org This method offers a high degree of accuracy and traceability. fujifilm.comjeol.com

A representative, though not specific to the parent compound, set of predicted NMR data for a derivative, (3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}this compound, is available in public databases. drugbank.com

Table 1: Representative NMR Data for a Substituted Pyrrolidine Derivative

Nucleus Predicted Chemical Shift (ppm)
¹H Varies based on substitution
¹³C Varies based on substitution

Mass spectrometry (MS) is a vital technique for determining the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their identity. When coupled with liquid chromatography (LC-MS), it becomes a powerful tool for separating and identifying these compounds in complex mixtures. mdpi.comnih.gov

The mass spectrum of a pyrrolidine derivative will show a molecular ion peak (M+) corresponding to its molecular weight. derpharmachemica.com For instance, the mass spectrum of a synthesized acetamide (B32628) derivative of pyrrolidine showed a molecular ion peak at m/z 452 (M+), confirming its molecular formula. derpharmachemica.com High-resolution mass spectrometry (HRMS) can provide the exact mass, which aids in determining the elemental composition. rsc.org

LC-MS is particularly useful for the analysis of this compound derivatives in biological or reaction matrices. mdpi.comnih.gov The liquid chromatograph separates the components of the mixture, which are then introduced into the mass spectrometer for detection and identification. waters.com This technique has been used to monitor reaction progress and identify products in syntheses involving pyrrolidine derivatives. mdpi.com For example, LC-MS analysis can be used to follow the formation of oligonucleotide conjugates with thiol-containing linkers. nih.gov

Table 2: Predicted Collision Cross Sections for a this compound Derivative

Adduct CCS Value (Ų) Source
[M-H]⁻ 164.85289 predicted
[M+H]⁺ 167.21089 predicted
[M+Na]⁺ 173.68216 predicted

Data for (3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}this compound. drugbank.com

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify the functional groups present in a molecule. uobaghdad.edu.iquobaghdad.edu.iq

Infrared (IR) Spectroscopy: The IR spectrum of a this compound derivative would exhibit characteristic absorption bands. A broad band in the region of 2550-2600 cm⁻¹ is indicative of the S-H stretching vibration of the thiol group. vulcanchem.com The N-H stretching vibration of the secondary amine in the pyrrolidine ring typically appears as a medium band around 3300-3500 cm⁻¹. C-H stretching vibrations for the methylene groups of the ring are expected in the 2850-3000 cm⁻¹ region. libretexts.org If the pyrrolidine ring is part of a larger molecule with other functional groups, such as a carbonyl group, a strong absorption band would be observed around 1670–1700 cm⁻¹. vulcanchem.com

Raman Spectroscopy: Raman spectroscopy is also sensitive to the vibrations of the molecule. The S-H stretching vibration, which is often weak in the IR spectrum, can give a more distinct signal in the Raman spectrum around 2575 cm⁻¹. oceanoptics.com Raman spectroscopy is particularly useful for studying reactions involving the thiol group, as the disappearance of the S-H stretching band can be monitored to track the progress of the reaction. oceanoptics.com For derivatives containing alkyne groups, Raman spectroscopy is effective in detecting the characteristic alkyne vibrations.

Table 3: Characteristic Vibrational Frequencies for this compound Functional Groups

Functional Group IR Frequency (cm⁻¹) Raman Frequency (cm⁻¹)
S-H stretch 2550-2600 ~2575 oceanoptics.com
N-H stretch 3300-3500 Not specified

X-ray Diffraction for Solid-State Structure Determination

X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. mdpi.com For this compound or its derivatives that can be crystallized, single-crystal X-ray diffraction analysis provides accurate bond lengths, bond angles, and conformational details. rcsb.orguomphysics.net

In a study of tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate, a related compound, X-ray diffraction revealed that the compound crystallizes in the triclinic space group P1. uomphysics.net The analysis also showed that the proline (pyrrolidine) ring adopts an envelope conformation. uomphysics.net Similarly, the crystal structure of (3S)-1-{[4-(but-2-yn-1-yloxy)phenyl]sulfonyl}this compound complexed with an enzyme has been determined by X-ray diffraction, providing insight into its binding mode. rcsb.orgdrugbank.com

The crystallographic data obtained includes the unit cell parameters (a, b, c, α, β, γ), the space group, and the calculated density. mdpi.comresearchgate.net This information is crucial for understanding the packing of molecules in the crystal lattice and identifying intermolecular interactions such as hydrogen bonds. uomphysics.net

Table 4: Example Crystallographic Data for a Pyrrolidine Derivative

Parameter Value
Crystal System Triclinic uomphysics.net
Space Group P1 uomphysics.net
a (Å) 6.0250 uomphysics.net
b (Å) 8.2820 uomphysics.net
c (Å) 8.7700 uomphysics.net
α (°) 102.352 uomphysics.net
β (°) 102.993 uomphysics.net
γ (°) 90.279 uomphysics.net

Data for tert-butyl 2-((phenylthio)carbonyl)pyrrolidine-1-carboxylate. uomphysics.net

Chromatographic Separations and Purity Assessment (e.g., GC-MS, GC-FID)

Chromatographic techniques are essential for separating this compound from impurities and for assessing its purity. Gas chromatography (GC) is particularly suitable for volatile and thermally stable compounds.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. ijpsr.infophcogj.com The sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the column. birchbiotech.com The separated components then enter the mass spectrometer, which provides a mass spectrum for each component, allowing for their identification. ijpsr.info GC-MS can be used to analyze the purity of this compound and to identify and quantify any impurities present. researchgate.netmdpi.com Derivatization is often employed to increase the volatility of the analyte for GC-MS analysis. nih.gov

Gas Chromatography-Flame Ionization Detection (GC-FID): GC-FID is a robust and widely used technique for the quantitative analysis of organic compounds. researchgate.netmeasurlabs.com After separation on the GC column, the analytes are passed through a flame ionization detector, which generates a signal proportional to the amount of carbon atoms in the analyte. researchgate.net This makes GC-FID an excellent method for determining the purity of a this compound sample by comparing the peak area of the main component to the total area of all peaks in the chromatogram. birchbiotech.com

Separation of pyrrolidine from structurally similar compounds like tetrahydrofuran (B95107) has been achieved using specialized chromatographic materials, highlighting the importance of selecting the appropriate stationary phase for effective separation. rsc.org

Advanced Microscopy and Imaging Techniques (e.g., Electron Microscopy, Atom Probe Tomography)

While less commonly applied to small molecules like this compound itself, advanced microscopy techniques could be relevant when this compound is incorporated into larger structures or materials.

Electron Microscopy: Techniques like Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology and structure of materials at the micro- and nanoscale. If this compound were used to functionalize nanoparticles or polymers, electron microscopy could be used to characterize the resulting materials.

Atom Probe Tomography (APT): APT is a materials analysis technique that provides 3D atomic-scale imaging and chemical composition measurements. While its application to a small organic molecule is not standard, it could theoretically be used to study the distribution of this compound within a larger matrix or on a surface with atomic resolution.

Currently, there is limited specific research available detailing the application of advanced microscopy and imaging techniques directly to the this compound molecule.

Elemental and Thermal Analysis

Advanced characterization techniques are crucial for confirming the identity, purity, and thermal properties of a compound. For this compound, elemental and thermal analyses provide foundational data for its structural verification and stability assessment.

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the elemental composition of a sample. For a pure sample of this compound, the experimental percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) should closely match the theoretical values calculated from its molecular formula, C₄H₉NS. nih.gov This comparison is critical for verifying the compound's empirical formula following synthesis.

The theoretical elemental composition is derived from the molecular formula and the atomic weights of the constituent atoms.

Theoretical Elemental Composition of this compound

Element Symbol Atomic Weight ( g/mol ) Number of Atoms Total Weight ( g/mol ) Percentage (%)
Carbon C 12.01 4 48.04 46.56
Hydrogen H 1.008 9 9.072 8.79
Nitrogen N 14.01 1 14.01 13.58
Sulfur S 32.07 1 32.07 31.07

| Total | | | | 103.19 | 100.00 |

Note: Values are calculated based on standard atomic weights and the molecular formula C₄H₉NS. nih.gov

In practice, research findings would present a comparison between these theoretical values and the actual measured values ("Found %") from a sample to establish its purity.

Thermal Analysis

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are employed to study the material's response to changes in temperature. These methods are vital for determining the thermal stability, decomposition profile, and phase transition behavior of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis identifies the temperatures at which the compound degrades or volatilizes. While specific TGA data for this compound is not detailed in the surveyed literature, a typical analysis would reveal its decomposition onset and pattern. For related volatile compounds containing pyrrolidine rings, TGA has been used to demonstrate volatility and thermal stability. researchgate.net

Illustrative TGA Data for a Thiol Compound

Thermal Event Onset Temperature (°C) Weight Loss (%) Comments

Note: This table is a hypothetical representation of expected TGA results for a volatile organic thiol and does not represent experimentally verified data for this compound.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference. This technique is used to detect phase transitions, such as melting and glass transitions. researchgate.net For a crystalline solid like this compound, DSC would show a distinct endothermic peak at its melting point. The data can also reveal information about sample purity, where impurities can cause a broadening of the melting peak.

Illustrative DSC Data for a Thiol Compound

Thermal Transition Temperature (°C) Enthalpy (J/g) Comments

Note: This table is a hypothetical representation of expected DSC results and does not represent experimentally verified data for this compound.

Computational Chemistry Applied to Pyrrolidine 3 Thiol Systems

Density Functional Theory (DFT) Studies of Reactivity

Density Functional Theory (DFT) has become an indispensable tool for studying the reactivity of organic molecules. By calculating the electron density, DFT methods can accurately predict geometries, reaction energies, and transition states. For pyrrolidine-3-thiol systems, DFT is employed to elucidate reaction pathways, assess the stability of reactive intermediates, and predict the outcomes of stereoselective reactions.

Understanding the mechanism of a chemical reaction requires the identification and characterization of transition states (TS), which represent the highest energy point along a reaction coordinate. DFT calculations are highly effective for locating these transient structures and calculating their corresponding energy barriers (activation energies).

While specific transition state analyses for reactions involving this compound are not extensively documented, the principles can be inferred from studies on related heterocyclic and thiol-containing systems. For instance, DFT has been used to model the reaction pathways of pyrrolidines in 1,3-dipolar cycloadditions and ring-contraction reactions. acs.orgmdpi.com These studies reveal that the reaction mechanism is governed by the subtle interplay of electronic and steric effects, with the rate-determining step often being the cleavage or formation of a key bond. acs.org

In a hypothetical reaction involving this compound, such as its nucleophilic attack on an electrophile, DFT could be used to model the following:

Reactant and Product Geometries: Optimization of the 3D structures of the starting materials and final products.

Transition State Search: Locating the TS structure connecting reactants and products.

Energy Profile: Calculating the relative energies of reactants, transition states, intermediates, and products to map out the complete reaction energy profile. For example, in a model reaction between an alkylidene and a thiol, the Gibbs Free Energy profile, including intermediates and transition states, can be meticulously mapped. researchgate.net

A representative energy profile for a generic reaction pathway is detailed in the table below.

SpeciesDescriptionRelative Gibbs Free Energy (kcal/mol)
R Reactants (e.g., this compound + Electrophile)0.0
TS1 First Transition State+15.5
INT Intermediate+5.2
TS2 Second Transition State+11.8
P Products-10.3
This interactive table contains hypothetical data for illustrative purposes.

Pyrrolidine (B122466) derivatives are frequently used in organocatalysis, where they react with carbonyl compounds to form key intermediates like enamines and iminium ions. The stability of these iminium ions is critical to the catalytic cycle's efficiency. DFT calculations, particularly with functionals like M06-2X, have been extensively used to assess the relative stability of iminium ions derived from various substituted pyrrolidines. acs.orgnih.gov

Furthermore, conjugation plays a crucial role. The formation of an iminium ion from an α,β-unsaturated aldehyde (enal) leads to a conjugated system. DFT calculations demonstrate that extending this conjugation, for example by using a dienal, results in a significant stabilization of the iminium ion. An additional double bond can contribute to a relative stabilization of approximately 3.5 kcal/mol. acs.orgnih.gov This stabilization is a key factor in lowering the LUMO (Lowest Unoccupied Molecular Orbital) of the intermediate, thereby activating it for nucleophilic attack in reactions like asymmetric Michael additions. nih.gov

Chiral pyrrolidine derivatives are cornerstone catalysts in asymmetric synthesis. unibo.it Computational chemistry, and DFT in particular, plays a vital role in rationalizing and predicting the stereochemical outcome of these reactions. nih.gov By modeling the transition states leading to different stereoisomers (e.g., R vs. S or syn vs. anti), the preferred reaction pathway can be identified based on the calculated activation energies. The product distribution is determined by the energy difference (ΔΔG‡) between these competing transition states.

For catalysts structurally related to this compound, such as proline and its thiol-containing analogs, DFT studies of aldol (B89426) reactions have provided deep mechanistic insights. nih.gov These models, often called stereochemical models, highlight key factors influencing stereoselectivity: researchgate.net

Ring Conformation: The puckering of the pyrrolidine ring (e.g., "up" or "down" conformations) in the transition state can dictate the facial selectivity of the reaction. Substituents on the ring influence the preferred pucker. nih.gov

Non-covalent Interactions: Hydrogen bonding between the catalyst, substrates, and any additives is crucial for organizing the transition state assembly and achieving high stereocontrol. unibo.it

Steric Effects: Bulky groups on the catalyst or substrates can create steric hindrance that disfavors one transition state over another, thereby directing the stereochemical outcome. acs.org

By analyzing these subtle energetic differences, computational models can accurately predict which stereoisomer will be formed preferentially, guiding the design of more efficient and selective catalysts. nih.gov

Molecular Dynamics Simulations for Conformational Analysis

While DFT is excellent for studying static structures and reaction pathways, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior and conformational flexibility of molecules over time. nih.govmdpi.com An MD simulation calculates the trajectory of atoms and molecules by solving Newton's equations of motion, providing a detailed picture of the conformational ensemble a molecule can adopt in solution or other environments. nih.gov

For a flexible molecule like this compound, MD simulations can reveal:

Ring Puckering: The pyrrolidine ring is not planar and exists in various puckered conformations (envelope and twisted forms). MD simulations can map the transitions between these states and determine their relative populations.

Substituent Orientation: The thiol group at the 3-position can adopt different orientations (pseudo-axial or pseudo-equatorial). MD can quantify the preference for each orientation and the dynamics of their interconversion.

Solvent Effects: By including explicit solvent molecules (e.g., water) in the simulation box, MD can model how solvent interactions and hydrogen bonding influence the conformational preferences of this compound.

Combining MD with Principal Component Analysis (PCA) allows for the identification of the most significant collective motions within the molecule, simplifying the complex trajectory data into essential dynamic modes. nih.gov This combined approach provides a powerful framework for understanding the full range of conformations accessible to the molecule, which is crucial for its function, particularly in biological or catalytic contexts. mdpi.com

Quantum Chemical Calculations of Electronic Properties and Reactivity Indices (e.g., HOMO/LUMO Energies)

Quantum chemical calculations, typically performed using DFT, are used to determine the electronic properties of a molecule, which are fundamental to its reactivity. wu.ac.th Key parameters derived from these calculations include the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). aimspress.com

HOMO: The energy of the HOMO is related to the molecule's ability to donate electrons (its nucleophilicity). A higher HOMO energy indicates a stronger electron-donating capability.

LUMO: The energy of the LUMO relates to the molecule's ability to accept electrons (its electrophilicity). A lower LUMO energy suggests a greater propensity to accept electrons.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a critical indicator of chemical stability and reactivity. A small gap generally implies high polarizability and high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

For this compound, the HOMO is expected to have significant contributions from the lone pairs of the nitrogen and sulfur atoms, making these sites nucleophilic. The LUMO would likely be an antibonding orbital associated with the C-S or C-N bonds.

From the HOMO and LUMO energies, several reactivity indices can be calculated to quantify chemical behavior:

Reactivity IndexFormulaDescription
Chemical Potential (μ) (EHOMO + ELUMO) / 2Measures the tendency of electrons to escape from the system.
Chemical Hardness (η) (ELUMO - EHOMO) / 2Measures the resistance to change in electron distribution.
Global Electrophilicity (ω) μ2 / (2η)Quantifies the electrophilic character of a molecule.
This interactive table provides the standard formulas for key reactivity indices derived from HOMO and LUMO energies. researchgate.net

These indices are invaluable for comparing the reactivity of different molecules and predicting how they will behave in chemical reactions. nih.gov

Photoinitiated Processes and Excited State Dynamics

Computational methods are also essential for studying how molecules behave upon absorption of light. Time-dependent DFT (TD-DFT) is the most common method for calculating the properties of electronic excited states. researchgate.net It can predict vertical excitation energies (corresponding to UV-Vis absorption spectra) and the nature of electronic transitions.

For a molecule like this compound, TD-DFT could be used to investigate:

Excited States: Characterizing the energy and electronic configuration of the lowest singlet (S₁) and triplet (T₁) excited states.

Photochemical Reaction Pathways: Upon excitation, molecules can undergo reactions that are not accessible in the ground state. Computational methods can map the potential energy surfaces of excited states to identify reaction pathways, such as bond cleavage or isomerization. The thiol (-SH) and secondary amine (-NH-) groups in this compound could be susceptible to photoinduced bond cleavage, leading to radical species.

Excited State Deactivation: After absorbing light, a molecule must dissipate the excess energy. This can occur through processes like fluorescence, internal conversion (IC), or intersystem crossing (ISC) to a triplet state. wolfresearchgroup.com Ultrafast transient absorption spectroscopy, combined with DFT calculations, can elucidate the timescales and efficiencies of these competing relaxation channels. researchgate.netnih.gov Understanding these dynamics is critical for applications in photochemistry and photobiology.

Pyrrolidine 3 Thiol As a Chiral Synthon in Asymmetric Synthesis

Role in Chiral Catalysis Development

The development of efficient chiral catalysts is a cornerstone of modern asymmetric synthesis. Pyrrolidine-3-thiol and its derivatives have shown potential in both organocatalysis and transition metal catalysis, offering unique reactivity and selectivity.

Organocatalytic Applications

While the parent pyrrolidine (B122466) scaffold, particularly in the form of proline and its derivatives, is a well-established motif in organocatalysis, the specific applications of this compound are an area of developing research. The presence of the thiol group offers a soft nucleophilic center and the potential for dual activation modes in catalytic transformations. Research into pyrrolidine derivatives, such as (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, has highlighted the critical role of substituents at the 3-position in directing the stereochemical outcome of reactions like the anti-Mannich-type reaction. acs.org This suggests that the thiol group in this compound could similarly influence stereocontrol, potentially through hydrogen bonding or by acting as a soft Lewis base. However, specific and detailed studies focusing on this compound as a primary organocatalyst remain a niche area awaiting broader exploration.

Ligand Design for Transition Metal Catalysis

The thiol group in this compound, being a soft donor atom, exhibits a strong affinity for transition metals, making it an excellent candidate for the design of chiral ligands. These sulfur-containing ligands can form stable complexes with various transition metals, which can then be employed as catalysts in a range of asymmetric transformations.

Research has shown that pyrrolidine-based ligands with appended azothioformamide moieties, which include a thioamide group, form stable coordination complexes with copper(I) salts. nih.gov The electronic properties of substituents on the pyrrolidine ring were found to influence the binding affinity of the ligand to the metal center. nih.gov Although not directly involving this compound, these findings underscore the potential of the 3-thio functional group to act as a key coordinating atom in chiral ligands. The combination of the chiral pyrrolidine backbone and the sulfur donor atom can create a well-defined chiral environment around the metal center, enabling high levels of enantioselectivity in catalytic reactions. Further research into the synthesis and application of transition metal complexes bearing this compound as a ligand is a promising avenue for the development of novel and efficient asymmetric catalysts.

Enantioselective Construction of Pyrrolidine Scaffolds

This compound serves as a valuable chiral starting material for the enantioselective synthesis of more complex and highly functionalized pyrrolidine scaffolds. The existing stereocenter at the C3 position can be used to direct the stereochemical outcome of subsequent reactions, allowing for the diastereoselective construction of new chiral centers.

Various synthetic strategies have been developed for the synthesis of substituted pyrrolidines, including multicomponent reactions and cycloaddition reactions. For instance, copper(I)-catalyzed three-component assembly reactions of an α-diazo ester, an imine, and an alkene or alkyne have been shown to produce substituted pyrrolidines with high diastereoselectivity. nih.govcapes.gov.br The inherent chirality of this compound can be exploited in such reactions to control the absolute stereochemistry of the newly formed stereocenters. Furthermore, the thiol group can be readily functionalized to introduce additional diversity and complexity into the target molecules, making this compound a versatile platform for the construction of a wide range of chiral pyrrolidine derivatives.

Incorporation into Chiral Porous Organic Frameworks (COFs)

Chiral porous organic frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and chiral functionalities. The incorporation of chiral building blocks, such as pyrrolidine derivatives, into the framework of COFs can impart them with enantioselective recognition and catalytic properties.

While the direct incorporation of this compound into COFs is not yet widely reported, the general strategy of using chiral pyrrolidine units to construct chiral porous materials has been demonstrated. For example, chiral mesoporous hybrid materials have been synthesized using pyrrolidine units integrated into a siliceous framework. nih.gov These materials have shown catalytic activity in asymmetric Michael additions. nih.gov The thiol group of this compound offers a reactive handle for covalent linkage into a porous framework, either through post-synthetic modification or by direct use as a monomer in the polymerization process. The resulting thiol-functionalized chiral COFs could find applications in enantioselective separations, sensing, and heterogeneous asymmetric catalysis. The high reactivity and sensitivity of thiol groups, however, present challenges for their direct incorporation into frameworks like metal-organic frameworks (MOFs) and COFs, often necessitating post-synthetic modification strategies. usm.edu

Advanced Applications and Future Directions in Pyrrolidine 3 Thiol Research

Building Blocks for Complex Heterocyclic Architectures

The pyrrolidine-3-thiol core is a valuable starting point for the synthesis of intricate heterocyclic systems, particularly those with significant biological activity. Its utility as a building block stems from the ability to functionalize both the nitrogen atom and the thiol group, allowing for the construction of diverse molecular frameworks.

Research Findings:

Researchers have successfully incorporated the this compound moiety into various complex structures, demonstrating its value in medicinal chemistry.

Carbapenem (B1253116) Antibiotics: The this compound scaffold is a key intermediate in the synthesis of novel carbapenem antibiotics. google.com A notable example is the stereoselective production of (2S,4S)-2-[[(3R)-pyrrolidin-3-yl-(R)-hydroxylmethyl]pyrrolidin-4-thiol dihydrochloride], which serves as a crucial precursor for this class of potent antibacterial agents. google.com

Matrix Metalloproteinase Inhibitors (MMPIs): The thiol group of this compound acts as an effective zinc-binding group (ZBG) in the design of MMPIs. nih.gov New series of inhibitors based on 3-mercaptopyrrolidine have been developed that show low nanomolar activity against several MMPs, including MMP-2, MMP-13, and MMP-14. nih.gov These compounds exhibit selectivity for intermediate- and deep-pocket MMPs. nih.gov The stereochemistry of the pyrrolidine (B122466) ring is crucial for maximizing binding affinity, with studies showing that different stereoisomers are optimal for different classes of MMPIs. nih.gov For instance, initial work with mercaptosulfide functionalities on a pyrrolidine framework indicated that the cis-(3S,4R)-stereochemistry was optimal for the tested MMPs. nih.gov

Bioactive Heterocycles: The pyrrolidine ring is a fundamental component of many natural alkaloids and bioactive compounds. rsc.org Its derivatives are widely used in medicinal chemistry to enhance pharmacokinetic properties and interact with biological targets. rsc.org Multicomponent reactions (MCRs) provide an efficient route to novel pyrrolidine-grafted heterocycles. dokumen.pub

Table 1: Examples of Complex Heterocycles Derived from this compound
Heterocyclic SystemApplication/SignificanceKey Structural FeaturesCitations
Carbapenem IntermediateSynthesis of potent antibioticsStereospecific linkage of two pyrrolidine rings, one containing a thiol group google.com
Matrix Metalloproteinase InhibitorsInhibition of enzymes involved in cancer and inflammationPyrrolidine core with a thiol as a zinc-binding group and arylsulfonamide moieties nih.gov
Pyrrolidinyl SpirooxindolesBioactive compoundsSpirocyclic fusion of pyrrolidine and oxindole (B195798) rings rsc.org
Ferrocene (B1249389) Grafted PyrrolidinesNovel organometallic heterocyclesIntegration of a ferrocene unit with a pyrrolidine ring via cycloaddition dokumen.pub

Chemical Biology Probes and Bioconjugation Strategies

The nucleophilic nature of the thiol group makes this compound an excellent candidate for use in chemical biology, particularly for the development of bioprobes and for bioconjugation.

Research Findings:

The reactivity of the thiol group enables its use in "click chemistry," a set of biocompatible reactions that are rapid and specific.

Thiol-Ene Click Chemistry: this compound and its derivatives can participate in thiol-ene reactions, which are highly efficient for linking molecules to peptides, proteins, and nanoparticles. smolecule.comnih.gov This method is crucial for developing therapeutics and diagnostics. smolecule.com The reaction is often initiated by light (photochemical activation) and allows for the stable and robust conjugation of thiol-containing biomolecules. smolecule.comnih.gov

Protein Labeling and Interaction Studies: The ability of the thiol group to react with cysteine residues in proteins allows for the site-specific labeling of these biomolecules. smolecule.com This has been exploited for studying protein-protein interactions and for creating glycoprotein (B1211001) mimics. smolecule.comresearchgate.net Genetically encoded alkene-bearing pyrrolysine analogues have been developed to facilitate site-specific protein labeling via thiol-ene reactions. rsc.org

Oligonucleotide Conjugation: Novel linkers containing a vinylic double bond have been synthesized and incorporated into oligonucleotides. These modified oligonucleotides can then be conjugated with thiol-containing molecules like this compound or glutathione (B108866) via a metal-free thiol-ene click reaction. acs.org This strategy is valuable for developing nucleic acid-based therapeutics and diagnostics.

Table 2: Bioconjugation Applications of this compound
ApplicationTechniqueSignificanceCitations
Protein LabelingThiol-ene "click" chemistrySite-specific modification of proteins for functional studies and diagnostics. smolecule.comresearchgate.netrsc.org
Nanoparticle ConjugationThiol-ene "click" chemistryCreation of functional nanoparticles for biomedical applications with stable crosslinkers. nih.gov
Oligonucleotide ConjugationMetal-free thiol-ene click reactionDevelopment of modified oligonucleotides for therapeutic and diagnostic purposes. acs.org
Studying Protein InteractionsReaction with disulfide bondsProbing protein-protein interactions and cellular processes. smolecule.com

Research in Functional Materials Development (e.g., Polymer Chemistry, Conductive Polymers)

The unique properties of this compound, particularly the reactive thiol group, are being explored for the creation of advanced functional materials.

Research Findings:

Conductive Polymers: Thiol-ene chemistry provides a simple and effective method for synthesizing functionalized conductive polymers. mdpi.com Monomers containing biologically relevant side chains can be prepared and then polymerized to create conductive films with specific functionalities on their surface. mdpi.com This approach avoids the disruption of the polymer's electrical properties that can occur with backbone functionalization. mdpi.com While not specifically detailing this compound, the general applicability of thiol-ene chemistry to conductive polymer synthesis suggests a potential avenue for its use. mdpi.commdpi.com

Functional Materials for Sensors: Pyrrolidine derivatives have been used in the development of colorimetric sensors for detecting volatile organic compounds (VOCs). researchgate.net For instance, pyrrolidine amine has been combined with metalloporphyrins to create sensing materials that respond to sulfoxide (B87167) compounds. researchgate.net The ability of thiols to interact with metal salts is also being explored to detect thiol-containing volatiles. researchgate.net

Cross-linked Polymers: The thiol group's ability to form disulfide bonds allows for its use in creating cross-linked polymer networks. smolecule.com This has potential applications in various areas of material science. smolecule.com

Exploration in New Reaction Methodologies

The quest for more efficient and selective synthetic methods continues to drive research involving this compound. Novel reaction methodologies are expanding the toolkit for chemists working with this versatile compound.

Research Findings:

Photocatalysis: Visible-light photoredox catalysis has emerged as a powerful tool for a variety of organic transformations. nih.gov This methodology has been applied to thiol-ene reactions, providing a mild and environmentally friendly way to construct carbon-sulfur bonds. nih.gov Photocatalysis can initiate radical cascade cyclizations, for example, reacting diallyl ethers with thiols to produce tetrahydrofuran (B95107) or pyrrolidine moieties. nih.gov Furthermore, photocatalytic methods are being explored for the C(sp³)–H trifluoromethylation of pyrrolidines, showcasing the potential for direct functionalization of the pyrrolidine ring. researchgate.net

Radical-Mediated Approaches: Beyond photocatalysis, radical-mediated methods are gaining traction for the synthesis of thiols. smolecule.com These approaches, often involving photochemical activation, can enhance efficiency and selectivity in introducing the thiol group. smolecule.com

Multicomponent Reactions (MCRs): MCRs offer a highly efficient strategy for the synthesis of complex molecules in a single step. dokumen.pub A one-pot, five-component method has been described for the selective synthesis of N-bridged bicyclic pyrrolidines. rsc.org

Asymmetric Synthesis: Organocatalytic methods are being employed for the asymmetric synthesis of enantiomerically enriched pyrrolidine derivatives, including those with a thiol group, often utilizing Michael addition reactions. smolecule.com Chiral phosphoric acids have been shown to catalyze intramolecular asymmetric aza-Michael reactions to produce functionalized pyrrolidines with high enantioselectivity. whiterose.ac.uk

Table 3: Novel Reaction Methodologies Involving Pyrrolidine Scaffolds
MethodologyDescriptionAdvantagesCitations
PhotocatalysisUse of light to initiate chemical reactions, often involving a photocatalyst.Mild reaction conditions, environmentally friendly, high selectivity. nih.govnih.govresearchgate.net
Radical-Mediated SynthesisReactions proceeding through radical intermediates.Enhanced efficiency and selectivity for certain transformations. smolecule.com
Multicomponent ReactionsThree or more reactants combine in a single operation.High atom economy, reduced waste, and simplified work-up. rsc.orgdokumen.pub
Asymmetric OrganocatalysisUse of small chiral organic molecules to catalyze enantioselective reactions.Access to enantiomerically pure compounds, metal-free. smolecule.comwhiterose.ac.uk

Unexplored Reactivity Patterns and Derivatization Opportunities

While much is known about the fundamental reactivity of this compound, there remains significant potential for discovering new reaction patterns and creating novel derivatives.

Research Findings and Future Directions:

The exploration of derivatization opportunities is a key area of ongoing research, driven by the need for new molecules with tailored properties for various applications.

Derivatization for Analytical Applications: The thiol group is a target for derivatization to enhance detection in analytical methods. academicjournals.org Pre-column derivatization of thiol-containing drugs with reagents like ethacrynic acid allows for their determination by HPLC with UV detection. academicjournals.org Chiral derivatizing agents are used for the enantioseparation of chiral thiols and other metabolites, which is crucial in biomedical research and metabolomics. mdpi.comsci-hub.se

Oxidation of the Thiol Group: The sulfur atom in the thiol group can exist in various oxidation states, from -2 to +6. libretexts.org Mild oxidation converts thiols to disulfides, which are important for forming cross-links in materials and biological systems. smolecule.comlibretexts.org Further oxidation can lead to sulfinic and sulfonic acids. nih.gov The controlled oxidation of the thiol in this compound derivatives could lead to new compounds with unique chemical and biological properties. The formation of sulfenic acid is a key step in redox regulation in biological systems, and mimicking this reactivity could lead to new probes and modulators of cellular signaling. nih.gov

Nucleophilic Addition Reactions: The thiol group can act as a potent nucleophile, participating in Michael additions and additions to nitrones. smolecule.comresearchgate.net While the Michael addition is well-established, the full scope of its nucleophilic reactivity, particularly with a wider range of electrophiles and under novel catalytic conditions, remains an area for exploration. The development of new catalytic systems could unlock previously inaccessible reactivity patterns.

Future Perspectives: The future of this compound research lies in combining its known reactivity with new synthetic methodologies. For example, applying modern photocatalytic methods to induce novel cyclizations or C-H functionalizations of the pyrrolidine ring could yield a new generation of complex heterocyclic structures. rsc.org Furthermore, the development of new derivatizing agents specifically tailored to the this compound scaffold could open up new avenues in chemical biology and materials science. There is also potential in exploring the synthesis and properties of polymers where this compound is a monomeric unit, potentially leading to new functional and conductive materials.

Q & A

Q. What are the optimal synthetic routes for pyrrolidine-3-thiol, and how do reaction conditions influence yield and purity?

Methodological Answer: this compound can be synthesized via nucleophilic substitution or ring-opening reactions. For example, the iodine-catalyzed thiolation of pyrrolidine derivatives using CS₂ as a sulfur source achieves moderate yields (40–60%) under mild conditions (room temperature, 12–24 hours) . Key factors include:

  • Catalyst selection : Iodine or Pd-based catalysts improve regioselectivity.
  • Solvent systems : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating the thiol form due to its sensitivity to oxidation.

Q. How can spectroscopic techniques (NMR, FT-IR) distinguish this compound from its oxidized disulfide forms?

Methodological Answer:

  • ¹H NMR : The -SH proton resonates at δ 1.5–2.0 ppm (broad singlet), absent in disulfides. Disulfides show δ 2.8–3.5 ppm (CH₂-S-S-CH₂ coupling) .
  • ¹³C NMR : Thiol carbons appear at δ 25–30 ppm, while disulfide carbons shift upfield (δ 35–40 ppm).
  • FT-IR : S-H stretching at 2550–2600 cm⁻¹ (weak) confirms thiols; disulfides lack this peak but show S-S stretches near 500 cm⁻¹.

Recommendation : Use argon/vacuum during sample preparation to prevent oxidation artifacts .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported biological activity data for this compound derivatives?

Methodological Answer: Contradictions often arise from variations in assay conditions or impurities. A systematic approach includes:

Replicate experiments : Verify activity under standardized conditions (e.g., pH 7.4 buffer, 37°C).

Purity validation : Use HPLC-MS to confirm compound integrity (>95% purity) .

Control for oxidation : Include reducing agents (e.g., DTT) in bioassays to stabilize the thiol form .

Meta-analysis : Compare data across studies using criteria like IC₅₀ values and cell-line specificity .

Case Study : Discrepancies in antimicrobial activity (e.g., E. coli vs. S. aureus) were traced to differential membrane permeability, resolved by modifying lipophilicity via N-sulfonyl substitution .

Q. What experimental designs are effective for studying the chelation properties of this compound with transition metals?

Methodological Answer:

  • Titration calorimetry (ITC) : Quantifies binding affinity (Kd) and stoichiometry.
  • X-ray crystallography : Resolves metal-thiol coordination geometry (e.g., square planar vs. tetrahedral).
  • UV-Vis spectroscopy : Monitors ligand-to-metal charge transfer (LMCT) bands (e.g., λ = 300–400 nm for Cu²⁺ complexes) .

Q. Design Considerations :

  • pH control : Thiols deprotonate (pKa ~10) at high pH, enhancing metal binding.
  • Competitive ligands : Include EDTA to assess selectivity.

Q. How can computational methods (DFT, MD) predict the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Density Functional Theory (DFT) : Calculates nucleophilicity (Fukui indices) at S and N atoms. The sulfur atom typically exhibits higher nucleophilic reactivity (Fukui f⁻ > 0.5) .
  • Molecular Dynamics (MD) : Simulates solvent effects on reaction pathways (e.g., solvation shells in DMF vs. water).
  • Transition State Analysis : Identifies steric hindrance from the pyrrolidine ring, which slows SN₂ reactions at the 3-position .

Validation : Compare computed activation energies (ΔG‡) with experimental kinetic data (±5% error tolerance).

Q. What strategies mitigate sulfur oxidation during long-term storage of this compound derivatives?

Methodological Answer:

  • Storage conditions : Argon atmosphere, −20°C, with desiccants (silica gel).
  • Stabilizers : Add 1–5% w/w ascorbic acid or glutathione as antioxidants .
  • Periodic QC : Monitor purity via TLC (Rf = 0.3 in 7:3 hexane/EtOAc) every 3 months .

Failure Analysis : Discoloration (yellow → brown) indicates disulfide formation; re-purify via reduction with NaBH₄ .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.